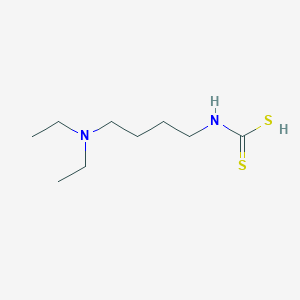
4-(diethylamino)butylcarbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylamino)butylcarbamodithioic acid is a chemical compound with the molecular formula C9H20N2S2. This compound contains a total of 33 atoms, including 20 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, and 2 sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)butylcarbamodithioic acid typically involves the reaction of diethylamine with 4-chlorobutyronitrile to form N-(4-(diethylamino)butyl)amine. This intermediate is then reacted with carbon disulfide to yield the desired compound. The reaction conditions often include the use of an appropriate solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(diethylamino)butylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(diethylamino)butylcarbamodithioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(diethylamino)butylcarbamodithioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
4-(diethylamino)butylcarbamodithioic acid can be compared with other similar compounds such as:
Carbamic acid: A simpler structure with different reactivity and applications.
Dithiocarbamates: Compounds with similar sulfur-containing functional groups but different biological activities.
Urea derivatives: Compounds with similar nitrogen-containing functional groups but different chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Propriétés
Numéro CAS |
18997-70-1 |
|---|---|
Formule moléculaire |
C9H20N2S2 |
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
4-(diethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C9H20N2S2/c1-3-11(4-2)8-6-5-7-10-9(12)13/h3-8H2,1-2H3,(H2,10,12,13) |
Clé InChI |
DWUHFPYGGOZFIF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCNC(=S)S |
SMILES isomérique |
CCN(CC)CCCCN=C(S)S |
SMILES canonique |
CCN(CC)CCCCNC(=S)S |
Key on ui other cas no. |
18997-70-1 |
Synonymes |
N-[4-(Diethylamino)butyl]carbamodithioic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















